
Caspase-8 Inhibitor II
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Overview
Description
Caspase-8 Inhibitor II is a selective small-molecule inhibitor targeting caspase-8, a key initiator protease in the extrinsic apoptotic pathway. Caspase-8 is activated by death receptors (e.g., Fas, TRAIL) and plays dual roles in apoptosis and necroptosis regulation . Structural studies reveal that caspase-8 undergoes significant conformational changes upon inhibitor binding. For example, the irreversible inhibitor Ac-DEVD-cmk induces shifts in over 70 peaks in [¹⁵N,¹H]-TROSY NMR spectra, suggesting extensive structural reorganization beyond the 21 amino acids directly involved in inhibitor binding . Pharmacologically, this compound has demonstrated efficacy in suppressing inflammation-driven angiogenesis in corneal neovascularization (CNV) models by downregulating macrophage-derived VEGF-A and pro-inflammatory cytokines . It also exhibits neuroprotective effects by enabling selective necroptosis of inflamed microglia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-IETD-fmk involves the following steps:
Peptide Synthesis: The tetrapeptide sequence Ile-Glu(O-ME)-Thr-Asp(O-Me) is synthesized using standard solid-phase peptide synthesis techniques.
Protection and Deprotection: The peptide is protected with a benzyloxycarbonyl (Z) group to prevent unwanted reactions during synthesis.
Fluoromethyl Ketone Addition: The protected peptide is then reacted with a fluoromethyl ketone to form the final compound.
Industrial Production Methods: Industrial production of Z-IETD-fmk follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Peptide Synthesis: Using automated peptide synthesizers to produce the tetrapeptide sequence.
Purification: The synthesized peptide is purified using high-performance liquid chromatography (HPLC) to achieve high purity.
Final Product Formation: The purified peptide is then reacted with fluoromethyl ketone and further purified to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Z-IETD-fmk primarily undergoes the following types of reactions:
Inhibition of Caspase-8: Z-IETD-fmk binds to the active site of Caspase-8, inhibiting its activity.
Induction of Necroptosis: In the absence of Caspase-8 activity, Z-IETD-fmk can induce necroptosis, a form of regulated necrosis.
Common Reagents and Conditions:
DMSO (Dimethyl Sulfoxide): Used as a solvent for preparing stock solutions of Z-IETD-fmk.
Cell Culture Assays: Z-IETD-fmk is commonly used in cell culture assays at concentrations ranging from 6-20 µM.
Major Products Formed: The major product formed from the reaction of Z-IETD-fmk with Caspase-8 is an inactive Caspase-8 enzyme complex .
Scientific Research Applications
Applications in Cancer Research
-
Modulation of Apoptosis :
- Caspase-8 Inhibitor II has been used to investigate its role in cancer cell survival . For instance, studies have shown that inhibiting caspase-8 can enhance the resistance of cancer cells to apoptosis induced by chemotherapeutic agents. This suggests that targeting caspase-8 may improve the efficacy of certain cancer treatments by preventing premature cell death .
- Combination Therapies :
-
Targeting Metastasis :
- Interestingly, while caspase-8 is known for its pro-apoptotic functions, it has also been implicated in promoting metastasis under certain conditions. Studies indicate that inhibiting caspase-8 can suppress neuroblastoma metastasis by preventing non-apoptotic cell migration, highlighting its dual role in cancer biology .
Role in Immune Response
-
Monocyte Activation :
- Caspase-8 plays a critical role in regulating monocyte activation and cytokine release. Research indicates that inhibiting caspase-8 can reduce monocyte activation, which may be beneficial in conditions like systemic inflammatory response syndrome (SIRS). This application underscores the potential of this compound as a therapeutic agent in managing inflammatory diseases .
- Sepsis Models :
Case Studies and Findings
Mechanism of Action
Z-IETD-fmk exerts its effects by binding to the active site of Caspase-8, thereby inhibiting its activity. The tetrapeptide sequence Ile-Glu(O-ME)-Thr-Asp(O-Me) binds preferentially to Caspase-8, while the addition of a benzyloxycarbonyl group, O-methyl side chains, and a fluoromethyl ketone group enhances cell permeability without additional cytotoxic effects . This inhibition of Caspase-8 prevents apoptosis and can lead to the induction of necroptosis .
Comparison with Similar Compounds
Specificity and Selectivity
Caspase-8 Inhibitor II is distinct from pan-caspase inhibitors (e.g., Q-VD-OPh) due to its caspase-8 selectivity. For instance:
- Q-VD-OPh : Broadly inhibits caspases-3, -8, and -9 (IC₅₀ ~100 nM) but lacks specificity, leading to off-target effects in neurodegenerative models .
- Z-IETD-fmk : A caspase-8-selective inhibitor (IC₅₀ ~50 nM) effective in blocking extrinsic apoptosis in Ramos lymphoma cells but fails to inhibit caspase-8-independent BID cleavage in FP-induced apoptosis .
- cFLIP : A natural caspase-8 homolog that competitively inhibits caspase-8 activation in the death-inducing signaling complex (DISC) but lacks catalytic activity .
Table 1: Inhibition Profiles of Caspase-8 Inhibitors
Structural and Mechanistic Differences
- Ac-DEVD-cmk : Binds covalently to caspase-8’s active site, inducing structural shifts in >70 residues, which may explain its irreversible inhibition .
- AC-LETD-CHO : A reversible caspase-8 inhibitor that attenuates HAMLET-induced apoptosis to levels comparable to pan-caspase inhibitors, suggesting high potency .
- Caspase-9 Inhibitors : Exhibit lower efficacy (32% apoptosis reduction vs. 65% for caspase-8 inhibitors) in AGE-induced fibroblast apoptosis, highlighting pathway-specific roles .
Efficacy in Cell-Based Assays
- This compound reduces apoptosis by 65% in fibroblasts exposed to AGEs, outperforming caspase-9 inhibitors (32%) .
- In contrast, Z-IETD-fmk fails to inhibit FP-induced BID cleavage, which is instead blocked by the pan-caspase inhibitor Boc-FMK, underscoring context-dependent limitations .
- AC-LETD-CHO shows near-complete inhibition of HAMLET-induced apoptosis in U87MG cells, comparable to z-VAD-FMK, indicating robust caspase-8 dependency in this model .
Key Research Findings and Clinical Implications
- Structural Plasticity : Caspase-8’s conformational flexibility upon inhibitor binding may explain off-target effects of less selective inhibitors .
- Pathway Crosstalk : Caspase-8 inhibitors may inadvertently promote necroptosis in RIPK1-variant models, necessitating combination therapies with MLKL inhibitors .
Biological Activity
Caspase-8 Inhibitor II, also known as Z-IE(OMe)TD(OMe)-FMK, is a potent and irreversible inhibitor of caspase-8 and granzyme B. It has garnered significant attention in research due to its multifaceted role in regulating apoptosis, inflammation, and immune responses. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Caspase-8 is a critical initiator of apoptosis, particularly in the extrinsic pathway triggered by death receptors. The inhibition of caspase-8 can lead to the modulation of cell death pathways, including the promotion of necroptosis—a form of programmed necrosis. This compound acts by binding to the active site of caspase-8, preventing its activation and subsequent apoptotic signaling.
Key Mechanisms:
- Inhibition of Apoptosis : By blocking caspase-8 activity, the inhibitor prevents apoptosis induced by various stimuli, such as TNF-α.
- Promotion of Necroptosis : Inhibition can shift cell death from apoptosis to necroptosis under certain conditions, particularly in cells lacking functional caspase-8 .
- Regulation of Inflammation : Caspase-8 plays a role in inflammatory responses; its inhibition can enhance pro-inflammatory cytokine production in neutrophils .
Biological Activities
The biological activities associated with this compound can be summarized as follows:
Case Studies
- Bacterial Infection Model :
- Neuroinflammation :
- Cancer Research :
Research Findings
Recent studies have elucidated various roles for caspase-8 beyond its traditional function in apoptosis:
- Caspase-8 and Necroptosis :
- Inflammatory Response Modulation :
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which Caspase-8 Inhibitor II (Z-IETD-FMK) selectively targets caspase-8?
this compound (Z-IETD-FMK) is a cell-permeable, irreversible inhibitor that covalently binds to the catalytic cysteine residue (Cys360) in the active site of caspase-7. Its structure includes a fluoromethylketone (FMK) group, which forms a thioether bond with the enzyme, blocking substrate recognition and proteolytic activity. The inhibitor’s selectivity is attributed to its tetrapeptide sequence (IETD), which mimics caspase-8’s preferred cleavage motif . To validate specificity, researchers should compare IC50 values against related caspases (e.g., caspase-9 or -10) using fluorogenic substrate assays .
Q. How should researchers design experiments to confirm the efficacy of this compound in blocking extrinsic apoptosis?
In apoptosis assays, pre-treat cells with Z-IETD-FMK (10–20 µM, 1–2 hours) before inducing extrinsic apoptosis (e.g., via TRAIL or FasL). Measure caspase-8 activation via immunoblotting (cleaved caspase-8 fragment, ~18/10 kDa) and downstream markers like caspase-3 cleavage. Use flow cytometry with Annexin V/PI to quantify apoptotic cells. Include controls with pan-caspase inhibitors (e.g., Z-VAD-FMK) to distinguish caspase-8-specific effects .
Q. What are the critical considerations for assessing cell permeability and stability of this compound in culture?
Z-IETD-FMK contains a cell-penetrating peptide motif, but its efficiency varies by cell type. Validate permeability using fluorescently tagged analogs or by comparing intracellular caspase-8 activity (e.g., FLICA assays) in treated vs. untreated cells. Stability in culture media can be assessed via HPLC or mass spectrometry over time, accounting for serum esterase activity that may degrade the inhibitor .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s role in non-apoptotic pathways, such as NF-κB regulation?
Caspase-8 has dual roles in apoptosis and NF-κB signaling. For example, in arsenic trioxide (As2O3)-treated cells, caspase-8 inhibition did not alter NF-κB activity, suggesting context-dependent signaling crosstalk . To dissect these pathways:
- Use CRISPR/Cas9 to generate caspase-8 knockout cells and compare with inhibitor-treated cells.
- Perform time-course experiments to track NF-κB activation (e.g., phospho-IκBα, p65 nuclear translocation) under apoptotic vs. non-apoptotic conditions .
Q. What experimental strategies can distinguish this compound’s effects on apoptosis versus necroptosis?
Caspase-8 inhibition can shift cell fate from apoptosis to RIPK1/RIPK3-mediated necroptosis. To differentiate:
- Combine Z-IETD-FMK with necroptosis inhibitors (e.g., necrostatin-1 for RIPK1, GSK872 for RIPK3).
- Monitor membrane integrity via LDH release (necroptosis) versus phosphatidylserine exposure (apoptosis).
- Assess MLKL phosphorylation, a hallmark of necroptosis, via Western blot .
Q. How does this compound enhance or synergize with other therapies, such as TRAIL, in cancer models?
Z-IETD-FMK can unexpectedly enhance TRAIL-induced apoptosis in certain cancers by preventing caspase-8-dependent degradation of pro-apoptotic factors. For example, in ALL cells, co-treatment with TRAIL and Z-IETD-FMK upregulated DR5 and amplified caspase-8 activation via feedback loops. Methodological steps:
- Titrate inhibitor concentrations to avoid off-target effects on other caspases.
- Use RNA-seq to identify TRAIL pathway genes modulated by caspase-8 inhibition .
Q. Methodological Tables
Table 1. Key Parameters for Caspase-8 Inhibition Experiments
Table 2. Common Pitfalls and Solutions
Pitfall | Solution |
---|---|
Off-target inhibition of caspase-10 | Use caspase-10-specific inhibitors (e.g., Z-AEVD-FMK) |
Variable cell permeability | Validate with FLICA or intracellular WB |
Context-dependent NF-κB effects | Combine genetic and pharmacological tools |
Properties
Molecular Formula |
C30H43FN4O11 |
---|---|
Molecular Weight |
654.7 g/mol |
IUPAC Name |
methyl (4R)-5-[[(2S,3R)-1-[[(3R)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2R,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C30H43FN4O11/c1-6-17(2)25(35-30(43)46-16-19-10-8-7-9-11-19)28(41)32-20(12-13-23(38)44-4)27(40)34-26(18(3)36)29(42)33-21(22(37)15-31)14-24(39)45-5/h7-11,17-18,20-21,25-26,36H,6,12-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,40)(H,35,43)/t17-,18+,20+,21+,25+,26-/m0/s1 |
InChI Key |
PHLCQASLWHYEMX-RBMJUQRSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)N[C@H](CCC(=O)OC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H](CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.